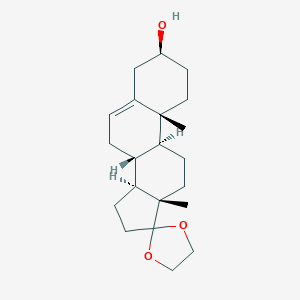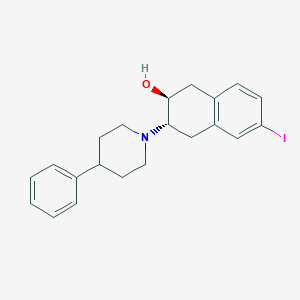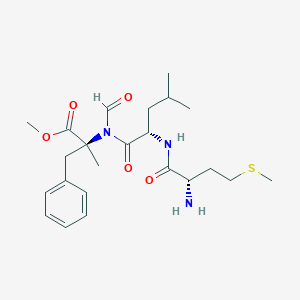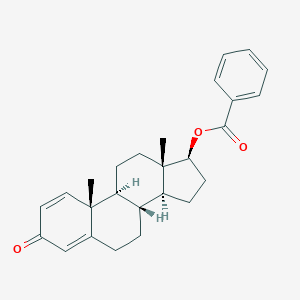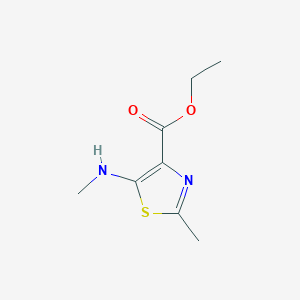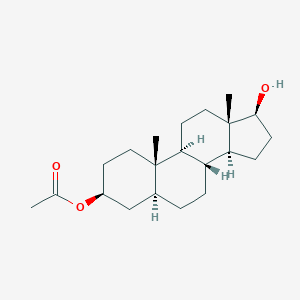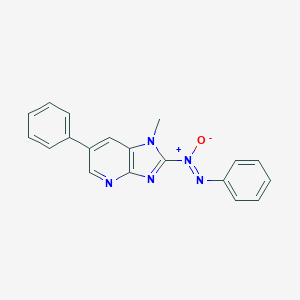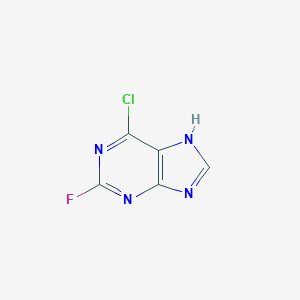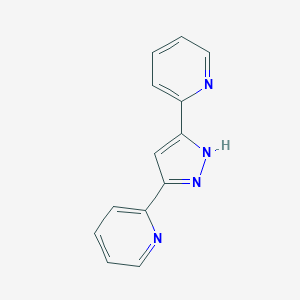
3,5-二(2-吡啶基)吡唑
描述
3,5-Di(2-pyridyl)pyrazole is a chemical compound with the molecular formula C13H10N4. Its average mass is 222.245 Da and its monoisotopic mass is 222.090546 Da . The systematic name for this compound is 2,2’-(1H-Pyrazole-3,5-diyl)dipyridine .
Synthesis Analysis
The synthesis of pyrazole-derived ligands, such as 1-ethyl-3,5-bis (2-pyridyl)pyrazole and 1-octyl-3,5-bis (2-pyridyl)pyrazole, involves a reaction between 3,5-bis (2-pyridyl) pyrazole and the appropriate bromoalkane in toluene using sodium ethoxide as a base .Molecular Structure Analysis
The molecular structure of 3,5-Di(2-pyridyl)pyrazole consists of a pyrazole ring attached to two pyridine rings . The compound has been used in the formation of various complexes .Chemical Reactions Analysis
3,5-Di(2-pyridyl)pyrazole has been involved in the synthesis of new pyrazole-derived ligands . It has also been used in the formation of complexes with various metals .Physical And Chemical Properties Analysis
3,5-Di(2-pyridyl)pyrazole has a melting point of 188 °C and a boiling point of 476.5±35.0 °C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm3 .科学研究应用
Coordination Chemistry and Metal Complexes
3,5-Di(2-pyridyl)pyrazole (DPP) serves as an excellent ligand for metal coordination complexes. Its bidentate nature allows it to form stable chelates with transition metals. These complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior. Researchers have explored DPP-based metal complexes for applications in sensors, molecular magnets, and light-emitting materials .
Organic Synthesis and Functionalization
DPP derivatives are valuable building blocks in organic synthesis. Their pyrazole ring can undergo functionalization reactions, such as halogenation, acylation, and cross-coupling. Researchers have utilized DPP scaffolds to create novel organic molecules, including fluorescent dyes, pharmaceutical intermediates, and materials for optoelectronics .
Supramolecular Chemistry and Host-Guest Systems
DPP-containing molecules participate in supramolecular assemblies. By incorporating DPP units into larger frameworks, researchers have designed host-guest systems for selective binding of guest molecules. These systems find applications in drug delivery, molecular recognition, and sensing .
Photophysical Properties and Sensing
DPP derivatives exhibit intriguing photophysical properties, such as fluorescence and phosphorescence. Researchers have harnessed these properties for sensing applications. DPP-based sensors can detect metal ions, anions, and small organic molecules. Their sensitivity and selectivity make them valuable tools in environmental monitoring and bioimaging .
Biological Activity and Medicinal Chemistry
While DPP itself lacks direct biological activity, its derivatives have been investigated for potential medicinal applications. Researchers have synthesized DPP-based compounds as potential anticancer agents, antimicrobial agents, and enzyme inhibitors. Their ability to interact with biological targets makes them promising candidates for drug development .
Materials Science and Optoelectronics
DPP-containing polymers and small molecules have been explored for their optoelectronic properties. These materials exhibit good charge transport, high fluorescence quantum yields, and excellent stability. Applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs) .
Klongdee, F., Chainok, K., Youngme, S., & Boonmak, J. (2023). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(II) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm, 25(25), 3711–3720. Read more Recent Advances in Synthesis and … - MDPI. (2022). Chemistry, 4(3), 65. Read more Overview on Biological Activities of Pyrazole Derivatives. (2022). In Pyrazole Derivatives: Synthesis, Biological Activities, and Applications (pp. 115–138). Springer. Read more Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Chemistry, 4(3), 29. Read more
作用机制
Target of Action
3,5-Di(2-pyridyl)pyrazole is a versatile compound with multiple uses. It contains two coordination sites and can act as a ligand to form complexes with transition metal ions . These complexes are used in various fields such as catalysts, photochemistry, and bioinorganic chemistry research .
Mode of Action
The mode of action of 3,5-Di(2-pyridyl)pyrazole is primarily through its interaction with its targets, the transition metal ions. The addition of electron-donating groups on a chelated aromatic spectator ligand usually increases electron density into the ligand, which is then forwarded to the metal center by inductive effects .
Biochemical Pathways
It is known that the compound can influence the electrophilicity of the metal center, which can affect the rate of substitution with incoming nucleophiles .
Pharmacokinetics
The compound is relatively stable and can exist under normal environmental conditions .
Result of Action
The molecular and cellular effects of 3,5-Di(2-pyridyl)pyrazole’s action are largely dependent on the specific transition metal ion it is complexed with. The compound’s ability to increase electron density in the ligand and forward it to the metal center can lead to changes in the metal’s electrophilicity and its interactions with other molecules .
Action Environment
The action, efficacy, and stability of 3,5-Di(2-pyridyl)pyrazole can be influenced by various environmental factors. For instance, the compound is stable under normal environmental conditions . .
未来方向
属性
IUPAC Name |
2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRKCUYKQQEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346642 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(2-pyridyl)pyrazole | |
CAS RN |
129485-83-2 | |
| Record name | 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di(2-pyridyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Di(2-pyridyl)pyrazole in the formation of supramolecular structures?
A1: 3,5-Di(2-pyridyl)pyrazole (Hbpypz) acts as a bridging ligand in the formation of supramolecular assemblies. [] It achieves this by coordinating to metal centers, like copper(II), through its nitrogen atoms. This bridging capability allows Hbpypz to link metal ions together, leading to the construction of larger, organized structures. In the case of the reported Cu(II) assembly, Hbpypz forms dinuclear building blocks that further assemble into supramolecular dimers via π⋯π interactions. []
Q2: How does the structure of 3,5-Di(2-pyridyl)pyrazole-based complexes influence their photophysical properties?
A2: Theoretical studies using Density Functional Theory (DFT) have shown that substituting the nitrogen atoms within the pyridine rings of 3,5-Di(2-pyridyl)pyrazole-based iridium(III) complexes can significantly impact their optical properties. [] Specifically, nitrogen substitution can lead to blue or red shifts in absorption spectra depending on the position of the nitrogen atom and the overall ligand environment. [] These findings highlight the potential of fine-tuning the photophysical properties of such complexes through targeted structural modifications of the Hbpypz ligand.
Q3: Can you elaborate on the reversible structural transformation observed in the Cu(II) assembly containing 3,5-Di(2-pyridyl)pyrazole?
A3: The supramolecular assembly formed with Cu(II) and Hbpypz exhibits an interesting property: reversible structural transformation upon hydration and dehydration. [] This transformation involves the exchange of ligands at the copper centers. Specifically, water molecules can replace bromide ions at the apical position of the copper coordination sphere upon hydration. This process is reversible, and dehydration leads to the restoration of the initial structure with bromide ions returning to their original positions. [] This dynamic behavior highlights the potential of such systems in applications requiring stimuli-responsive materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



